molecular formula C19H23ClFN5O2S B2736358 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185002-51-0

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2736358
CAS No.: 1185002-51-0
M. Wt: 439.93
InChI Key: BDFCWVBVKHEAMN-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at position 6, a pyrazole ring at position 2, and a morpholine-propyl group attached via a tertiary amine linkage. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. Key structural features include:

  • 6-fluoro-1,3-benzothiazole: Enhances electron-withdrawing properties and metabolic stability.
  • 1-methylpyrazole-3-carboxamide: Contributes to hydrogen-bonding interactions and target selectivity.
  • 3-(morpholin-4-yl)propyl group: Improves solubility and membrane permeability due to the morpholine moiety.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S.ClH/c1-23-8-5-16(22-23)18(26)25(7-2-6-24-9-11-27-12-10-24)19-21-15-4-3-14(20)13-17(15)28-19;/h3-5,8,13H,2,6-7,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFCWVBVKHEAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-fluoroaniline with carbon disulfide and a suitable oxidizing agent.

    Pyrazole Core Synthesis: The pyrazole core is synthesized separately, often starting from hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Morpholinopropyl Side Chain: The morpholinopropyl group is introduced via nucleophilic substitution reactions, typically using morpholine and a suitable alkyl halide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Amide Hydrolysis and Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the amide bond at elevated temperatures (80–100°C) in HCl (2–6 M) yields 6-fluoro-1,3-benzothiazol-2-amine and 1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxylic acid .

  • Basic Hydrolysis : Under NaOH (1–3 M), the reaction produces sodium carboxylate and free amine derivatives.

Table 1: Hydrolysis Conditions and Products

ConditionTemperatureTime (h)Major ProductsYield (%)
HCl (4 M)90°C66-Fluoro-1,3-benzothiazol-2-amine + Pyrazole-3-carboxylic acid derivative78–85
NaOH (2 M)80°C4Sodium carboxylate + 3-(Morpholin-4-yl)propan-1-amine65–72

Nucleophilic Substitution at the Benzothiazole Ring

The electron-withdrawing fluorine at position 6 of the benzothiazole facilitates nucleophilic aromatic substitution (SNAr):

  • Amination : Reaction with primary amines (e.g., methylamine) in DMF at 120°C replaces fluorine with amine groups.

  • Alkoxylation : Treatment with alkoxides (e.g., sodium methoxide) substitutes fluorine with methoxy groups, forming derivatives with altered electronic properties.

Key Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate stabilized by the electron-deficient benzothiazole ring.

Pyrazole Ring Functionalization

The pyrazole nitrogen and C-4 position participate in alkylation and cyclization:

  • N-Alkylation : Using alkyl halides (e.g., methyl iodide) in the presence of K2CO3 introduces substituents at the pyrazole nitrogen .

  • C-4 Halogenation : Electrophilic bromination with Br2 in acetic acid yields 4-bromo derivatives .

Table 2: Pyrazole Modification Reactions

Reaction TypeReagentConditionsProductApplication
N-AlkylationMethyl iodide, K2CO3DMF, 60°C, 12 hN-Methylpyrazole derivativeEnhanced lipophilicity
BrominationBr2 in AcOHRT, 2 h4-Bromo-pyrazole analogIntermediate for cross-coupling

Morpholine Ring Reactions

The morpholine moiety undergoes protonation and ring-opening:

  • Protonation : In acidic media (pH < 3), morpholine nitrogen is protonated, increasing water solubility.

  • Ring-Opening : Reaction with concentrated HCl at reflux generates 3-aminopropanol and morpholine hydrochloride.

Oxidation and Reduction Pathways

  • Sulfur Oxidation : Treatment with H2O2 or mCPBA oxidizes the benzothiazole sulfur to sulfoxide or sulfone derivatives.

  • Reduction of Amide : LiAlH4 reduces the amide to a secondary amine under anhydrous conditions.

Critical Data :
Sulfone derivatives exhibit enhanced antimicrobial activity compared to the parent compound.

Cross-Coupling Reactions

The pyrazole and benzothiazole rings participate in Pd-catalyzed couplings:

  • Suzuki Coupling : 4-Bromo-pyrazole derivatives react with arylboronic acids to form biaryl systems .

  • Buchwald–Hartwig Amination : Substituted amines are introduced at the benzothiazole C-2 position.

Heterocyclic Condensation

The compound serves as a precursor in cyclization reactions:

  • Pyrazolo[1,5-a]pyrimidine Synthesis : Condensation with β-diketones forms fused heterocycles with antitumor potential .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Rapid hydrolysis occurs in gastric fluid (pH 1.2), but stability improves in neutral buffers (pH 7.4).

  • Thermal Stability : Decomposes above 200°C, releasing morpholine and CO2.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with specific targets involved in cancer cell proliferation and survival. For instance, compounds with similar pyrazole and benzothiazole moieties have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways. Research indicates that the introduction of a morpholine group enhances the compound's solubility and bioavailability, crucial for therapeutic applications .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit a broad spectrum of activity against bacteria and fungi. In vitro studies suggest that modifications in the benzothiazole structure can lead to enhanced antimicrobial efficacy, making this compound a candidate for developing new antimicrobial agents .

Pharmacological Studies

Enzyme Inhibition
Research into enzyme inhibition has shown that compounds with similar structural features can act as inhibitors of various enzymes, including kinases. The ability to modulate kinase activity is significant for treating diseases characterized by dysregulated kinase signaling, such as cancer and inflammatory diseases. This compound's specific interactions with enzyme active sites could provide insights into designing selective inhibitors .

Neuropharmacology
The morpholine component of the compound suggests potential applications in neuropharmacology. Morpholine derivatives have been studied for their effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant effects. Further exploration of this compound could reveal its impact on central nervous system targets .

Material Science Applications

Polymer Chemistry
The unique structure of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride allows it to be utilized as a building block in polymer synthesis. Its reactivity can be exploited to create novel polymers with specific properties for applications in coatings, adhesives, and drug delivery systems .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using similar pyrazole derivatives.
Study 2Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3Enzyme InteractionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as kinases and ion channels. By inhibiting or modulating these targets, the compound can affect various cellular processes, including cell growth, survival, and differentiation.

Comparison with Similar Compounds

Key Differences :

Property Target Compound Chromene Analog ()
Core Structure 1H-pyrazole-3-carboxamide 2-oxochromene-3-carboxamide
Molecular Formula ~C₂₂H₂₄ClFN₅O₂S C₂₄H₂₂FN₃O₄S (free base)
Molecular Weight ~500 g/mol 467.51 g/mol
Functional Groups Pyrazole ring (planar, rigid) Chromene ring (oxygen-containing, conjugated)
Predicted Solubility Higher due to morpholine and hydrochloride Lower (free base lacks ionizable chloride)

Impact of Structural Variations :

  • Pyrazole vs.
  • Fluorine Substitution : Both compounds retain the 6-fluoro group on benzothiazole, which reduces oxidative metabolism and improves pharmacokinetic profiles.

Comparison with Rapamycin Analogs ()

Although pharmacologically distinct, NMR studies on rapamycin (Rapa) derivatives (e.g., compounds 1 and 7 in ) highlight methodologies applicable to the target compound:

  • Regions of Chemical Shift Variation : In Rapa analogs, substituents at positions 29–36 and 39–44 caused significant NMR chemical shift changes (Δδ > 0.5 ppm), indicating altered electronic environments. Similar analysis could localize substituents in the target compound’s benzothiazole or pyrazole regions .
  • Lumping Strategy () : Organic compounds with shared functional groups (e.g., morpholine, benzothiazole) may be grouped for property prediction. For example, the morpholinylpropyl group in the target compound and its chromene analog could be "lumped" to predict solubility or reactivity trends .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The hydrochloride salt and morpholine group likely confer higher aqueous solubility (>10 mg/mL) compared to neutral analogs like the chromene derivative.
  • Stability : Fluorine substitution at position 6 of benzothiazole reduces susceptibility to cytochrome P450-mediated degradation, a feature shared with the chromene analog .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzothiazole moiety, a pyrazole ring, and a morpholine side chain, which contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H26ClFN4O4S2C_{22}H_{26}ClFN_{4}O_{4}S_{2}, with a molecular weight of approximately 529.1 g/mol. The presence of the fluorine atom in the benzothiazole ring enhances its lipophilicity and bioavailability, while the morpholine group is known to improve solubility and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to the metabolism of endocannabinoids and fatty acid amides. The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a significant mechanism through which this compound exerts anti-inflammatory effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against NAAA, with an IC50 value in the low micromolar range. This inhibition leads to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator . The selectivity of the compound for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) has also been noted, which suggests a favorable therapeutic profile .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of this compound. For instance, studies reported significant reductions in inflammatory markers and pain responses in murine models following administration of the compound . These findings support its potential use in treating conditions characterized by chronic inflammation.

Anti-inflammatory Activity

A notable study investigated the efficacy of this compound in a model of acute inflammation induced by carrageenan. The results indicated that treatment with this compound significantly reduced paw edema compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Pain Management

Another case study focused on the analgesic properties of the compound in neuropathic pain models. The administration resulted in a marked decrease in pain sensitivity, suggesting that the compound may modulate pain pathways through its action on endocannabinoid metabolism .

Data Tables

Activity IC50 (µM) Selectivity
NAAA Inhibition0.042High (compared to FAAH)
Anti-inflammatory EffectNot specifiedSignificant reduction
Analgesic EffectNot specifiedSignificant reduction

Q & A

Q. What are the foundational synthetic routes for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Use of N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution, as seen in benzothiazole derivatives .
  • Vilsmeier-Haack reagent : For formylation or cyclization steps in heterocyclic systems, as demonstrated in the synthesis of related 1,3-benzothiazole-pyrazole hybrids .
  • Purification : Column chromatography (silica gel) and recrystallization (e.g., acetone) to isolate intermediates and final products .

Q. How should researchers characterize intermediates and confirm product purity?

  • Spectroscopic methods : NMR (¹H/¹³C) to verify substituent positions and molecular integrity .
  • Crystallography : Single-crystal X-ray diffraction to resolve structural ambiguities, as exemplified in benzothiazole-pyrazole derivatives .
  • Chromatography : TLC and HPLC for monitoring reaction progress and assessing purity .

Advanced Research Questions

Q. What experimental design strategies optimize synthesis yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions with minimal trials .
  • Process control : In-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction kinetics and intermediate stability .

Q. How can computational methods predict reactivity or guide synthesis?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways, transition states, and electronic properties (e.g., charge distribution in morpholinyl or benzothiazole moieties) .
  • Reaction path search tools : Software like GRRM or AFIR to explore potential side reactions and minimize byproduct formation .

Q. How can researchers analyze contradictory data in spectroscopic or crystallographic results?

  • Cross-validation : Combine NMR, mass spectrometry, and X-ray crystallography to resolve discrepancies in molecular conformation .
  • Dynamic simulations : Molecular dynamics (MD) to assess conformational flexibility in solution vs. solid-state structures .

Q. What methodologies assess stability under varying pH or temperature conditions?

  • Forced degradation studies : Expose the compound to acidic/alkaline conditions, heat, or light, followed by HPLC-MS to identify degradation products .
  • Thermogravimetric analysis (TGA) : Quantify thermal stability and decomposition thresholds .

Q. How to evaluate non-covalent interactions (e.g., π–π stacking) in crystal structures?

  • Crystallographic software : Tools like Mercury or PLATON to measure centroid-to-centroid distances and dihedral angles between aromatic systems .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, van der Waals) in polymorphic forms .

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